Product packaging for 4-Piperazin-1-yl-quinoline(Cat. No.:CAS No. 118306-89-1)

4-Piperazin-1-yl-quinoline

Número de catálogo: B039747
Número CAS: 118306-89-1
Peso molecular: 213.28 g/mol
Clave InChI: CGSWRHKBLLDUHO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-Piperazin-1-yl-quinoline is a privileged chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This quinoline derivative, featuring a piperazine moiety, serves as a versatile building block and a core structural element for the design and synthesis of novel kinase inhibitors. Its primary research value lies in its ability to interact with the ATP-binding pockets of various protein kinases, making it a critical tool for investigating signaling pathways involved in cell proliferation, survival, and apoptosis. Researchers utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a precursor for developing potential therapeutic agents targeting cancers and other proliferative diseases. The piperazine ring enhances solubility and provides a synthetic handle for further functionalization, allowing for the optimization of pharmacological properties. This product is intended for laboratory research applications only and is a valuable asset for academic, pharmaceutical, and biotechnology researchers exploring new frontiers in kinase biology and targeted therapy development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N3 B039747 4-Piperazin-1-yl-quinoline CAS No. 118306-89-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-4-12-11(3-1)13(5-6-15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSWRHKBLLDUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364187
Record name 4-Piperazin-1-yl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118306-89-1
Record name 4-Piperazin-1-yl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 118306-89-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Derivatization of the Piperazine Nitrogen:the Most Common Approach for Creating Analogs is the Functionalization of the Free Secondary Amine on the Piperazine Ring. This Nitrogen is Readily Reactive Towards a Wide Range of Electrophiles. for Example, Intermediate 7 Substituted 4 Piperazin 1 Yl Quinolines Can Be Reacted With:

Isocyanates and Isothiocyanates: This reaction, typically performed in a solvent like DMF with a base such as triethylamine (B128534), yields urea (B33335) and thiourea (B124793) derivatives, respectively. nih.govtandfonline.com

Acid Chlorides and Sulfonyl Chlorides: Acylation or sulfonylation of the piperazine (B1678402) nitrogen is achieved by reacting it with appropriate benzoyl chlorides or sulfonyl chlorides in the presence of a base like DIPEA or triethylamine in a solvent like DCM. mdpi.comnih.gov This leads to the formation of amide and sulfonamide hybrids.

Modification of the Quinoline Ring:substituents Can Be Incorporated into the Quinoline Ring System from the Beginning of the Synthetic Sequence. This is Achieved by Using a Substituted Aniline As the Starting Material in the Initial Quinoline Forming Condensation Reaction. for Instance:

Optimization of Synthetic Pathways

Enhanced Yields and Purity Considerations

Historically, the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline involved using phenol (B47542) as a solvent, which required a laborious work-up. google.com Over the years, various modifications have been introduced to improve the synthesis. For instance, using a 10-molar excess of piperazine in refluxing ethoxyethanol was reported, but the toxicity of the solvent was a significant drawback. google.com

More recent and optimized methods focus on solvent choice and stoichiometry. A notable advancement is a process utilizing methanol (B129727) as the solvent. google.com Refluxing 4,7-dichloroquinoline with less than three equivalents of piperazine in methanol for 8 hours, followed by filtration and water-assisted crystallization, can yield the product in over 98% purity. google.com This method offers the advantages of avoiding chlorinated solvents and reducing piperazine waste. google.com

Another optimized process involves heating 4,7-dichloroquinoline with piperazine in a 7:1 molar ratio in ethanol (B145695) under reflux for 12 hours. google.com The work-up includes extraction with dichloromethane and washing with sodium bicarbonate, resulting in a 77% yield after recrystallization. google.com

The purity of the final product is a critical parameter. For instance, a process involving i-PrOH and potassium carbonate was reported to yield 7-chloro-4-(piperazin-1-yl)-quinoline with a purity of 98.56%. google.com However, even with this high purity, further purification steps may be necessary to meet stringent quality standards. google.com A process was developed to produce crystalline polymorph type B of 7-chloro-4-(piperazin-1-yl)-quinoline with a purity equal to or higher than 99%. google.com

Crystalline Polymorphism in this compound Synthesis

Crystalline polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a significant consideration in the synthesis of this compound derivatives. Different polymorphs can exhibit distinct physicochemical properties, which can impact their handling and formulation.

In the case of 7-chloro-4-(piperazin-1-yl)-quinoline, several crystalline polymorphs have been identified and characterized, designated as Form B, Form C, and Form D. google.com The formation of a specific polymorph is often dependent on the synthetic and crystallization conditions.

For example, a process has been patented for the synthesis of a specific polymorph of 7-chloro-4-(piperazin-1-yl)-quinoline. justia.com The synthesis of crystalline Form B of 7-chloro-4-(piperazin-1-yl)-quinoline is achieved through a process that yields a product with high purity (≥99%). google.com

The characterization of these polymorphs is typically performed using X-ray powder diffraction (XRPD), which provides a unique diffraction pattern for each crystalline form. For instance:

Polymorph B exhibits characteristic peaks at 2-theta values of approximately 6.95°, 20.40°, 25.80°, 10.30°, and 13.70°. google.com

Polymorph C shows specific peaks at about 23.6°, 23.95°, 20.4°, 23.2°, 24.45°, 18.3°, 18.6°, 24.7°, and 22.2°. google.com

Polymorph D has characteristic peaks at approximately 18.1°, 19.8°, 16.45°, 17.85°, 23.1°, 24.65°, 20.35°, and 27.65°. google.com

The controlled synthesis of a specific polymorph is important for ensuring consistent product quality and performance.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Piperazin 1 Yl Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-piperazin-1-yl-quinoline derivatives, providing detailed information about the carbon-hydrogen framework.

¹H NMR: In the ¹H NMR spectrum of 7-chloro-4-(piperazin-1-yl)quinoline (B128142), the aromatic protons of the quinoline (B57606) ring typically appear as doublets and multiplets in the downfield region. For instance, a doublet observed at δ 8.69 ppm can be assigned to the proton at position 2 of the quinoline ring, while other aromatic protons resonate between δ 6.98 and δ 8.03 ppm. biointerfaceresearch.com The protons of the piperazine (B1678402) ring usually appear as multiplets or broad singlets in the range of δ 2.81-3.31 ppm, corresponding to the four methylene (B1212753) groups. biointerfaceresearch.comtandfonline.com

¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. For 7-chloro-4-(piperazin-1-yl)quinoline, characteristic signals for the quinoline carbons are observed in the aromatic region (δ 109.05–157.45 ppm). biointerfaceresearch.com The piperazine carbons typically resonate in the range of δ 44.15–53.55 ppm. biointerfaceresearch.comtandfonline.com The specific chemical shifts can be influenced by substituents on either the quinoline or piperazine rings. For example, in a trifluoromethyl-substituted derivative, the piperazine carbons were observed at δ 44.15 and 51.78 ppm. tandfonline.com

Detailed NMR data for representative this compound derivatives are presented in the table below.

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
7-Chloro-4-(piperazin-1-yl)quinoline8.69 (d, 1H), 8.03 (d, 3H), 7.96 (s, 1H), 7.56-7.53 (d, 2H), 6.98 (d, 1H), 3.08 (s, 4H), 2.96 (s, 4H)157.45, 152.03, 150.18, 134.94, 128.89, 126.20, 125.32, 122.00, 109.05, 53.55 (2C), 46.09 (2C) biointerfaceresearch.com
4-(7-Trifluoromethyl-quinolin-4-yl)-piperazine-1-carboxylic acid (4-trifluoromethyl-phenyl)-amide8.84-8.85 (d, 1H), 8.41 (s, 1H), 8.16-8.18 (d, 1H), 7.71-7.73 (d, 1H), 7.41-7.53 (m, 4H), 6.98-6.99 (d, 1H), 6.69 (br s, 1H), 3.84 (s, 4H), 3.31 (s, 4H)156.35, 154.41, 151.78, 149.87, 142.14, 135.41, 128.75, 126.24, 126.16, 125.23, 124.65, 124.27, 121.65, 119.27 (3C), 51.78 (2C), 44.15 (2C) tandfonline.com
2-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-1-(4-fluorophenyl)ethanone8.70 (d, 1H), 8.14-8.10 (m, 2H), 8.03-7.97 (m, 2H), 7.57-7.55 (m, 1H), 7.39 (t, 2H), 7.02 (d, 1H), 3.97 (s, 2H), 3.19 (s, 4H), 2.81 (s, 4H)194.5, 166.2, 163.7, 157.2, 151.9, 150.2, 135.1, 131.8, 131.7, 128.8, 126.2, 125.4, 122.2, 116.2, 116.0, 109.2, 60.8, 52.8 (2C), 52.5 (2C) biointerfaceresearch.com

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecular ions [M+H]⁺, allowing for precise mass determination.

For instance, the ESI-MS of 7-chloro-4-(piperazin-1-yl)quinoline shows a prominent peak at m/z 248.00, corresponding to the protonated molecule [M+H]⁺. biointerfaceresearch.com Similarly, for a more complex derivative, 4-(7-Trifluoromethyl-quinolin-4-yl)-piperazine-1-carboxylic acid (4-trifluoromethyl-phenyl)-amide, the [M+H]⁺ ion is observed at m/z 469. tandfonline.com High-resolution mass spectrometry (HRMS) can provide even more accurate mass measurements, which aids in confirming the elemental formula. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, often showing characteristic losses of fragments such as the piperazine ring or substituents.

The table below summarizes the mass spectrometry data for several derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Mass Spec (m/z)IonReference
7-Chloro-4-(piperazin-1-yl)quinolineC₁₃H₁₄ClN₃247.72248.00[M+H]⁺ biointerfaceresearch.com
4-(7-Trifluoromethyl-quinolin-4-yl)-piperazine-1-carboxylic acid (4-trifluoromethyl-phenyl)-amideC₂₂H₁₈F₆N₄O468.40469[M+H]⁺ tandfonline.com
2-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-1-(4-fluorophenyl)ethanoneC₂₁H₁₉ClFN₃O383.84384.10[M+H]⁺ biointerfaceresearch.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound derivatives by detecting their vibrational frequencies. Key absorptions include C-H stretching from the aromatic quinoline ring and the aliphatic piperazine ring, C=C and C=N stretching vibrations within the quinoline system, and N-H stretching if the piperazine nitrogen is unsubstituted.

For example, in a series of 4-piperazinylquinoline derived ureas and thioureas, the C=O stretching vibration of the urea (B33335) group was observed in the range of 1620–1645 cm⁻¹. tandfonline.com The IR spectrum of 7-chloro-4-(piperazin-1-yl)quinoline would be expected to show aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching below 3000 cm⁻¹, and characteristic C=C and C=N absorptions in the 1500-1650 cm⁻¹ region.

The table below highlights key IR absorption bands for a representative derivative.

Compound NameFunctional GroupWavenumber (cm⁻¹)Reference
4-(7-Trifluoromethyl-quinolin-4-yl)-piperazine-1-carboxylic acid (4-trifluoromethyl-phenyl)-amideC=O1620 tandfonline.com
4-(7-Chloro-quinolin-4-yl)-piperazine-1-carboxylic acid phenylamideC=O1645 tandfonline.com

X-ray Diffraction Studies for Solid-State Structure Analysis

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure. For instance, the crystal structure of 7-chloro-4-(piperazin-1-yl)quinoline revealed that it crystallizes in the triclinic space group P-1 with two molecules in the asymmetric unit. iucr.org The analysis showed that the molecules are linked by N—H···N hydrogen bonds, forming chains. iucr.org

Another study on 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde determined that it crystallizes in the monoclinic space group P2₁/n. iucr.org The piperazine ring in this derivative adopts a chair conformation. iucr.org The crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate was found to be in the monoclinic space group P2₁/c, with the piperazinyl ring also in a chair conformation. preprints.orgmdpi.com

The table below summarizes crystallographic data for some this compound derivatives.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
7-Chloro-4-(piperazin-1-yl)quinolineTriclinicP-17.00487.829721.425691.37191.29295.210 iucr.org
2-(4-Methylpiperazin-1-yl)quinoline-3-carbaldehydeMonoclinicP2₁/n12.32825.893518.920290103.59190 iucr.org
7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrateMonoclinicP2₁/c9.473717.6508.54519090.15690 preprints.orgmdpi.com

Powder X-ray Diffraction (PXRD) for Polymorph Characterization

Powder X-ray diffraction (PXRD) is a valuable tool for characterizing the crystalline form of a compound, including identifying different polymorphs. Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical consideration in pharmaceutical development.

Different crystalline forms (polymorphs) of 7-chloro-4-(piperazin-1-yl)-quinoline have been identified and characterized by their unique PXRD patterns. For example, Form B of this compound exhibits characteristic peaks at 2-theta values of approximately 6.95°, 10.30°, 13.70°, 20.40°, and 25.80°. google.com Another polymorph, Form D, is distinguished by peaks at about 16.45°, 17.85°, 18.1°, 19.8°, 20.35°, 23.1°, 24.65°, and 27.65°. google.com PXRD is also used to confirm the phase purity of a synthesized batch and to compare the experimental powder pattern with a pattern simulated from single-crystal X-ray diffraction data to ensure consistency. preprints.org

The table below lists the characteristic PXRD peaks for two polymorphs of 7-chloro-4-(piperazin-1-yl)-quinoline.

PolymorphCharacteristic 2θ Peaks (°)Reference
Form B6.95, 10.30, 12.35, 13.70, 17.9, 20.40, 22.85, 24.6, 25.25, 25.80, 28.5, 28.85, 29.05 google.com
Form D8.05, 8.25, 12.05, 13.5, 16.45, 17.85, 18.1, 19.8, 20.35, 23.1, 24.05, 24.25, 24.65, 27.65 google.com

Structure Activity Relationship Sar Studies of 4 Piperazin 1 Yl Quinoline Derivatives

Impact of Substituents on the Quinoline (B57606) Ring on Biological Activity

Modifications to the quinoline ring of 4-piperazin-1-yl-quinoline derivatives have been shown to significantly alter their biological profiles. The nature and position of these substituents can affect the molecule's potency, selectivity, and pharmacokinetic properties.

Halogenation of the quinoline ring is a common strategy to modulate the biological activity of this compound derivatives. The introduction of halogens such as fluorine and chlorine can influence the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets.

For instance, the 7-chloro-4-(piperazin-1-yl)quinoline (B128142) structure is a well-established scaffold in medicinal chemistry, known for its diverse pharmacological profiles, including antimalarial, anticancer, and anti-HIV activities nih.gov. The presence of the chlorine atom at the 7-position is often critical for these activities. For example, 7-chloro-4-(piperazin-1-yl)quinoline has demonstrated antimalarial activity against both D10 and K1 strains of P. falciparum with IC50 values of 1.18 µM and 0.97 µM, respectively medchemexpress.com.

Fluorinated quinoline derivatives have also been synthesized and evaluated for their antibacterial activity nih.gov. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity. In a series of novel quinoline-piperazine hybrids, a 4,6-dimethoxy quinoline piperazine (B1678402) coupled sulfonamide with a fluorine atom at the 2nd position of a benzene (B151609) ring substituent showed excellent activity against a range of bacteria, with a minimum inhibitory concentration (MIC) of 0.03 μg/mL against S. aureus nih.gov.

CompoundSubstitutionBiological ActivityIC50/MICReference
7-Chloro-4-(piperazin-1-yl)quinoline7-ChloroAntimalarial (D10 strain)1.18 µM medchemexpress.com
7-Chloro-4-(piperazin-1-yl)quinoline7-ChloroAntimalarial (K1 strain)0.97 µM medchemexpress.com
Fluorinated quinoline-piperazine hybrid6-Fluoro (on a coupled sulfonamide)Antibacterial (S. aureus)0.03 µg/mL nih.gov

The introduction of various aromatic and alkyl groups onto the quinoline ring has been explored to enhance the biological potency of this compound derivatives. These substitutions can lead to improved binding interactions with target proteins.

In the development of dopamine (B1211576) D2/D3 agonists, it was found that an 8-hydroxy quinoline moiety directly attached to the piperazine ring resulted in high affinity for both D2 and D3 receptors nih.gov. Specifically, racemic compounds 19a and 19b, featuring this substitution, exhibited Ki values of 15.9 and 0.81 nM for D2 and D3 receptors, respectively nih.gov. Furthermore, the introduction of a 5-methylquinoline-8-ol moiety was also well-tolerated by these receptors nih.gov.

Research into novel antibacterial agents has shown that the nature of substituents on the quinoline ring can significantly impact activity. For example, a series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were developed, where the methoxy (B1213986) groups are part of the core quinoline scaffold being functionalized nih.gov.

CompoundSubstitution on Quinoline RingTargetAffinity (Ki)Reference
19a8-hydroxyD2 Receptor15.9 nM nih.gov
19a8-hydroxyD3 Receptor0.81 nM nih.gov
19b8-hydroxyD2 Receptor13.8 nM nih.gov
19b8-hydroxyD3 Receptor1.35 nM nih.gov

Role of the Piperazine Moiety in Biological Potency

The piperazine ring in this compound derivatives is a versatile linker that can be modified to fine-tune the pharmacological properties of the molecule. Substitutions at the N4 position and alterations to the piperazine ring itself have been shown to be critical for efficacy and selectivity.

For instance, in a series of 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives, the antibacterial activity was found to be significantly affected by the nature of the substituent at the 4-position of the piperazine moiety jmaterenvironsci.com. It was observed that piperazine bearing alkyl groups with electron-donating substituents exhibited better inhibitory activities against Gram-positive and Gram-negative bacteria than those with electron-withdrawing substituents jmaterenvironsci.com.

In the context of EGFR kinase inhibitors, the insertion of a 4-methyl-piperazine-containing residue at the C-7 side chain of a quinazoline (B50416) core resulted in the highest inhibitory activity mdpi.com. This was attributed to the ability of the methyl-piperazine moiety to form an ionic bond with carboxyl residues in the target's structure. Replacement of the piperazine with morpholine (B109124) or piperidine (B6355638) led to less potent inhibitors mdpi.com.

Core ScaffoldN-Substitution on PiperazineEffect on Biological ActivityReference
5-(piperazin-1-ylmethyl)quinolin-8-olAlkyl groups with electron-donating substituentsEnhanced antibacterial activity jmaterenvironsci.com
5-(piperazin-1-ylmethyl)quinolin-8-olAlkyl groups with electron-withdrawing substituentsWeaker antibacterial activity jmaterenvironsci.com
4-Anilino-quinazoline4-Methyl-piperazineHighest EGFR inhibitory activity mdpi.com
4-Anilino-quinazolineMorpholine or PiperidineLess potent EGFR inhibitors mdpi.com

Structural modifications of the piperazine ring itself have been investigated as a means to improve the efficacy and selectivity of this compound derivatives. These modifications can alter the conformational flexibility and binding interactions of the molecule.

One approach involves replacing the flexible piperazine ring with a more rigid structure. For example, the 2,5-diazabicyclo[2.2.1]heptane (DBH) system has been used as a rigid counterpart to the piperazine ring in the design of nucleozin (B1677030) analogs with anti-influenza activity plos.org. It has been suggested that compounds with the DBH system may have better binding ability due to the rigidity of the bicyclic ring plos.org.

In other studies, the piperazine ring is a key component of more complex heterocyclic systems. For example, a series of small molecules based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold were synthesized with varying substituents on the piperazine ring, leading to potent, non-competitive inhibitors of inflammatory caspases epa.gov.

Hybridization Strategies and Their Contribution to SAR

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to create new chemical entities with enhanced biological activity. The this compound scaffold has been extensively used in hybridization strategies.

Quinoline-piperazine hybrids have attracted significant attention in antimicrobial research due to their activity against both Gram-positive and Gram-negative bacteria mdpi.com. For example, a new series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were developed by combining the quinoline, piperazinyl, and benzoylamino moieties nih.gov. This structural synergy offers a promising pathway for developing more potent antimicrobial agents nih.gov.

In another study, a novel series of quinazolin-4(3H)-one derivatives were synthesized using a hybridization strategy that combined the quinazolin-4(3H)-one scaffold, a diarylether fragment, and the piperazine ring for evaluation against Toxoplasma gondii nih.gov. The structure-activity relationship investigation indicated that the substituent at the N-3 position of the quinazolin-4(3H)-one is important for anti-T. gondii activity nih.gov.

The 7-chloro-4-(piperazin-1-yl)quinoline structure has also been used as a core for creating hybrid molecules with diverse pharmacological profiles, including antimalarial, anticancer, and antidiabetic activities nih.gov.

Hybrid StrategyCombined PharmacophoresTarget/ApplicationKey SAR FindingReference
AntimicrobialQuinoline, Piperazine, BenzoylaminoAntibacterial agentsStructural synergy enhances antimicrobial effect. nih.gov
AntiparasiticQuinazolin-4(3H)-one, Diarylether, PiperazineAnti-Toxoplasma gondiiSubstituent at N-3 of quinazolinone is crucial for activity. nih.gov
Diverse Pharmacological Profiles7-Chloro-4-(piperazin-1-yl)quinoline with other active pharmacophoresAntimalarial, Anticancer, AntidiabeticThe core structure is a versatile scaffold for hybridization. nih.gov

Integration with Other Bioactive Frameworks

The strategy of molecular hybridization, which combines two or more pharmacophores into a single molecule, has been effectively used to create new chemical entities based on the this compound scaffold. mdpi.com This approach aims to synergize the beneficial aspects of each component, leading to compounds with enhanced biological activity and favorable drug-likeness properties. mdpi.com The 7-chloro-4-(piperazin-1-yl)quinoline structure, in particular, has served as a versatile scaffold for creating hybrid molecules with a wide range of pharmacological profiles, including antimalarial, anticancer, and anti-HIV activities. nih.gov

A significant area of application for this strategy has been in the development of new antimicrobial agents. Quinolone and quinoline-based drugs are known for their mode of action, which often involves the destruction of bacterial DNA. nih.gov By creating quinoline-piperazine hybrids, researchers have targeted both Gram-positive and Gram-negative bacteria, as well as various mycobacteria. mdpi.com

For instance, one study pursued the development of novel antibacterial agents by combining the quinoline, piperazinyl, and benzoylamino moieties. mdpi.com This led to a series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives. In silico evaluations of these designed compounds suggested favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) and drug-likeness properties. mdpi.com Subsequent in vitro testing against Staphylococcus aureus and Pseudomonas aeruginosa revealed that certain derivatives exhibited potent and selective activity against the Gram-positive S. aureus strain. mdpi.com

Another research effort focused on designing quinoline-piperazine hybrids for antibacterial and antituberculosis applications. nih.govrsc.org In this work, active pharmacophores such as piperazine-coupled sulfonamides and amides were introduced at the 2nd position of the quinoline ring. nih.gov This design resulted in compounds with significant inhibitory activity against various bacterial strains and, notably, against non-virulent, virulent, and multidrug-resistant (MDR) tuberculosis pathogens. nih.govrsc.org

The research findings below illustrate the integration of the this compound scaffold with other bioactive frameworks to yield potent antimicrobial agents.

CompoundIntegrated FrameworkTarget OrganismActivity (MIC)
5k BenzoylaminoStaphylococcus aureus ATCC 2592310 µM mdpi.com
10g SulfonamideStaphylococcus aureus0.03 µg/mL nih.gov
10g SulfonamideMoraxella catarrhalis0.06 µg/mL nih.gov
10g SulfonamideTuberculosis strains0.07 µM rsc.org
11e AmideTuberculosis strains1.1 µM rsc.org

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a drug that will inhibit the visible growth of a microorganism.

Pharmacophore Hybrid Approaches in Compound Design

The pharmacophore hybrid approach is a rational drug design strategy that involves combining distinct pharmacophoric units to create a new molecule with a desired biological profile. This method has been successfully applied to the this compound scaffold to develop novel anticancer agents. nih.govnih.gov

In one notable study, researchers designed and synthesized a new series of 4-piperazinylquinoline derivatives based on a urea (B33335)/thiourea (B124793) scaffold with the goal of improving anti-breast cancer activity. nih.govresearchgate.net This approach was conceptualized based on the known anticancer properties of other 4-aminoquinoline (B48711) analogs and the biological significance of urea/thiourea moieties. nih.gov

The synthesized compounds were evaluated for their antiproliferative effects on several human breast tumor cell lines (MDA-MB-231, MDA-MB-468, and MCF7) and non-cancer breast epithelial cell lines (184B5 and MCF10A). nih.gov Several of the novel compounds demonstrated significantly improved antiproliferative activity against the breast cancer cells. nih.govresearchgate.net

Compound 23 (RL-15), a thiourea derivative, was identified as a particularly promising lead compound. nih.govnih.gov Its cell-killing activity was found to be 7 to 11 times higher in cancer cells compared to non-cancer cells. nih.govresearchgate.net Further cell-based studies revealed that compound 23 induced a loss of plasma membrane integrity in cancer cells, highlighting a potential mechanism of its potent and selective anticancer effect. nih.govresearchgate.net The success of this compound in cell culture studies suggests its potential as a lead for developing effective and safe anticancer drugs. nih.gov

The table below summarizes the key findings from the pharmacophore hybrid approach, showcasing the antiproliferative activity of selected 4-piperazinylquinoline-urea/thiourea derivatives.

Compound IDScaffold TypeKey Structural FeatureBiological Activity Highlight
5 UreaPhenylamide attached to piperazine-1-carboxylic acidShowed significantly improved antiproliferative activity on breast cancer cells. nih.govresearchgate.net
9 Urea-Showed significantly improved antiproliferative activity on breast cancer cells. nih.govresearchgate.net
17 Thiourea-Showed significantly improved antiproliferative activity on breast cancer cells. nih.govresearchgate.net
18 Thiourea-Showed significantly improved antiproliferative activity on breast cancer cells. nih.govresearchgate.net
21 Thiourea-Showed significantly improved antiproliferative activity on breast cancer cells. nih.govresearchgate.net
23 (RL-15) Thiourea2-morpholin-4-yl-ethyl amide attached to piperazine-1-carbothioic acidAntigrowth/cell-killing activity is 7-11 fold higher on cancer than non-cancer cells. nih.govnih.gov
29 Thiourea-Showed significantly improved antiproliferative activity on breast cancer cells. nih.govresearchgate.net

Biological Activities and Pharmacological Spectrum of 4 Piperazin 1 Yl Quinoline Compounds

Antimicrobial Properties

The 4-piperazin-1-yl-quinoline scaffold is a key pharmacophore in the development of new antimicrobial agents. researchgate.netresearchgate.net Molecular hybridization, combining the quinoline (B57606) and piperazine (B1678402) moieties, has led to the creation of compounds with a broad spectrum of activity. researchgate.netnih.gov These hybrid molecules have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, as well as various mycobacteria. nih.gov

Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)

Derivatives of this compound have shown significant potential as antibacterial agents, with activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 4-piperazinylquinoline compounds with a 1,3,5-triazine (B166579) side portion exhibited noteworthy Minimum Inhibitory Concentration (MIC) values in the range of 3–12 μM against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Another derivative featuring a hydrazone moiety showed an MIC of 2 μM against S. aureus. nih.gov

A series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were synthesized and tested against representative Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) strains. nih.gov One compound in this series, designated 5k, demonstrated potent and selective activity against S. aureus with an MIC of 10 μM. nih.gov This activity was attributed to its ability to affect cell membrane integrity. nih.gov In contrast, no significant activity was observed against P. aeruginosa for this particular series of compounds. nih.gov

Other studies have also highlighted the broad-spectrum potential of these compounds. For example, compounds designated 1a and 1b showed promising activity against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Escherichia coli, with MIC values ranging from 3.9 to 7.8 μM. nih.gov Additionally, novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives have been synthesized and shown to possess very good antibacterial activity against both Gram-positive and Gram-negative strains. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected this compound Derivatives

CompoundBacterial StrainMIC (μM)
Compound with 1,3,5-triazine side portionS. aureus, P. aeruginosa, E. coli3–12
Compound with hydrazone moietyS. aureus2
Compound 5kS. aureus10
Compounds 1a, 1bS. aureus, P. aeruginosa, B. subtilis, E. coli3.9–7.8

Activity Against Mycobacteria

The quinoline core is a recognized pharmacophore in the development of antitubercular (anti-TB) agents, with bedaquiline, a quinoline-containing drug, being used against multidrug-resistant tuberculosis (MDR-TB). nih.govrsc.org The hybridization of the quinoline moiety with a piperazine ring has yielded compounds with significant antimycobacterial properties. rsc.org

A series of 2,4,6-substituted quinoline conjugated piperazine coupled sulfonamides and amides were synthesized and evaluated for their in vitro activity against non-virulent, virulent, and MDR strains of Mycobacterium tuberculosis (Mtb). rsc.org Two compounds from this series, 10g and 11e, displayed significant inhibitory activity against all tested TB strains, with lowest MIC values of 0.07 μM and 1.1 μM, respectively. rsc.org These compounds were found to be more effective than some first and second-line TB drugs. rsc.org

In another study, a series of 30 piperazinyl-benzothiazinone-based quinoline hybrids were synthesized as potential anti-TB agents. nih.gov Of these, 24 compounds showed substantial activity against M. tuberculosis H37Rv, with MIC values ranging from 0.06 to 1 µg/ml. nih.gov When screened against clinical isolates of drug-resistant Mtb strains, these potent compounds demonstrated equipotent inhibition with MIC values of 0.03-0.25 µg/ml. nih.gov A lead compound from this series exhibited concentration-dependent bactericidal activity, completely eliminating Mtb bacilli within 7 days at 10 times its MIC. nih.gov

Table 2: Antimycobacterial Activity of Selected this compound Derivatives

Compound SeriesM. tuberculosis StrainMIC Range
Quinoline-piperazine sulfonamides/amides (e.g., 10g, 11e)Non-virulent, virulent, and MDR strains0.07 μM - 1.1 μM
Piperazinyl-benzothiazinone-based quinoline hybridsH37Rv0.06–1 µg/ml
Piperazinyl-benzothiazinone-based quinoline hybridsDrug-resistant clinical isolates0.03-0.25 µg/ml

Comparison with Established Antibiotics (e.g., Ciprofloxacin)

Ciprofloxacin (B1669076), a well-known fluoroquinolone antibiotic, contains a piperazinyl-substituted quinoline core and is used against resistant bacterial strains and to treat tuberculosis. nih.gov Research has shown that newly synthesized this compound derivatives can exhibit antibacterial activity comparable to or, in some cases, exceeding that of ciprofloxacin.

In a study comparing the in vitro activity of ciprofloxacin with other new fluorinated piperazinyl-substituted quinoline derivatives like norfloxacin, ofloxacin, and pefloxacin, ciprofloxacin was generally found to be about four times more active. nih.gov However, modifications to the core structure can enhance potency. For instance, a series of 2,4,6-substituted quinoline conjugated piperazine sulfonamides were synthesized, and one compound (10g) showed a lower MIC of 0.03 μg/mL against S. aureus, which was comparable to the standard drugs ciprofloxacin, linezolid, and trimethoprim. nih.gov Another compound (11e) from a related series also showed excellent activity against most bacteria, with an MIC of 0.03 μg/mL against M. catarrhalis. nih.gov

Derivatives have also been developed to tackle resistance. For example, certain 7-[4-(carbopiperazin-4-yl)] derivatives of ciprofloxacin showed improved antimicrobial activities, with some being 16-fold more potent than the parent drug against ciprofloxacin-resistant P. aeruginosa (CRPA). nih.gov

Anticancer and Antiproliferative Activities

The combination of quinoline and piperazine moieties has proven to be a promising strategy in the discovery of new anticancer agents. researchgate.netnih.gov This molecular hybridization approach can result in hybrid molecules with enhanced biological activity and potent antiproliferative effects against various cancer cell lines. researchgate.netnih.gov

Inhibition of Cancer Cell Proliferation

A number of studies have demonstrated the potent ability of this compound derivatives to inhibit the growth of cancer cells. A series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds exhibited potent anticancer activity against the renal cell carcinoma (RCC) cell line UO-31. nih.govunipa.it Specifically, compounds 8c and 8g from this series effectively inhibited cancer cell growth. nih.gov

In another study, a series of aminated quinolinequinones linked to piperazine analogs were screened against the National Cancer Institute (NCI) panel of 60 cancer cell lines. nih.govnih.gov Several of these compounds were found to be potent inhibitors of cancer cell growth. nih.govnih.gov One compound, QQ1, was identified as a hit compound for ACHN renal cancer cells with an IC50 value of 1.55 μM. nih.govnih.gov Further investigation revealed that QQ1 could inhibit ACHN cell proliferation by inducing cell cycle arrest. nih.govnih.gov

The antiproliferative effects of these compounds are not limited to renal cancer. One 4-piperazinylquinoline hybrid, compound 1, showed a strong antiproliferative effect on the MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. researchgate.net Other piperazinyl-quinolines, designated 2-5, also demonstrated noteworthy antiproliferative activities against various cancer cell lines. researchgate.net

Table 3: Antiproliferative Activity of Selected this compound Derivatives

CompoundCancer Cell LineActivity/IC50
Compounds 8c and 8gUO-31 (Renal)Effective growth inhibition
Compound QQ1ACHN (Renal)1.55 μM
Compound 1MCF-7 (Breast), PC-3 (Prostate)Strong antiproliferative effect
Compounds 2-5Various cancer cell linesNoteworthy antiproliferative activities

Selectivity Towards Cancer Cells vs. Non-Cancerous Cells

An important aspect of anticancer drug development is the selectivity of a compound for cancer cells over normal, non-cancerous cells, which can minimize side effects. Research into this compound derivatives has addressed this aspect.

In a study of quinoline-based dihydrazone derivatives, the tested compounds exhibited significant antiproliferative activity against selected cancer cell lines (BGC-823 gastric cancer, BEL-7402 hepatoma, MCF-7 breast cancer, and A549 lung adenocarcinoma) with IC50 values ranging from 7.01 to 34.32 μM. rsc.org Crucially, none of these compounds had obvious cytotoxic activity against the human normal liver cell line HL-7702, indicating a degree of selectivity for cancer cells. rsc.org

Similarly, a series of aminated quinolinequinones linked to piperazine analogs (QQ1 and QQ4) were evaluated for cytotoxicity in three cancer cell lines (HCT-116 colon, ACHN renal, and MCF7/T-47D breast) as well as a normal cell line (HUVEC). nih.gov While demonstrating potent inhibition of cancer cell growth, the study aimed to gain a deeper understanding of their effects, which includes an assessment of their impact on non-cancerous cells. nih.gov The development of compounds like the 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile series, which effectively inhibit cancer cell growth without excessive cytotoxic effects, further underscores the potential for achieving selectivity with this chemical scaffold. nih.gov

Anti-Breast Cancer Activity of Specific Derivatives

Researchers have synthesized and evaluated a series of 4-piperazinylquinoline derivatives, particularly those based on urea (B33335) and thiourea (B124793) scaffolds, for their antiproliferative effects against various human breast cancer cell lines. researchgate.netnih.gov A pharmacophore hybrid approach has been utilized to design these novel compounds, aiming to enhance their anti-cancer efficacy. nih.gov

In one study, 26 novel 4-piperazinylquinoline derivatives were tested on breast tumor cell lines MDA-MB-231, MDA-MB-468, and MCF7. researchgate.net Several compounds, including 5, 9, 17, 18, 21, 23, and 29, demonstrated significantly improved antiproliferative activity. nih.gov Notably, compound 23 , identified as 4-(7-chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (2-morpholin-4-yl-ethyl)-amide (RL-15) , was found to be particularly potent. researchgate.netnih.gov This compound's anti-growth activity was 7 to 11 times higher in cancer cells compared to non-cancer breast epithelial cell lines (184B5 and MCF10A), indicating a desirable cancer-cell specific action. researchgate.netnih.gov Further investigation revealed that compound 23 induces its cell-killing effect by compromising the integrity of the cancer cell's plasma membrane. researchgate.net

Compound IDChemical NameActivityCell LinesKey Finding
23 (RL-15) 4-(7-chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (2-morpholin-4-yl-ethyl)-amideAntiproliferativeMDA-MB-231, MDA-MB-468, MCF77-11 fold higher activity in cancer cells vs. non-cancer cells. researchgate.netnih.gov
5, 9, 17, 18, 21, 29 Urea/Thiourea derivatives of 4-piperazinylquinolineAntiproliferativeMDA-MB-231, MDA-MB-468, MCF7Showed significantly improved antiproliferative activity. nih.gov

Antimalarial and Antiparasitic Effects

The quinoline core is a well-established pharmacophore for antimalarial drugs, with chloroquine (B1663885) being a prominent example. youtube.com Hybrid compounds that link the 4-aminoquinoline (B48711) structure with other molecules via a piperazine linker have been investigated to overcome drug resistance. nih.gov These hybrids have shown in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov

Several studies have reported on quinoline-piperazine hybrids with potent antimalarial activity. For instance, a series of 4-aminoquinoline-pyrimidine hybrids conjugated through a piperazine linker displayed IC₅₀ values below 1 µM for both sensitive and resistant P. falciparum strains. nih.gov Another study described 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide compounds with in vitro growth inhibition of P. falciparum showing IC₅₀ values ranging from 0.30 to 33.52 μM. nih.gov The mechanism of action for many of these compounds is believed to involve the inhibition of heme polymerization into hemozoin, a critical detoxification process for the parasite. nih.gov A novel compound, QP-11 , which features a piperazine-linked 7-chloroquinoline-triazole motif, has been highlighted as a potent antiplasmodial agent, effective against both sensitive (NF54) and resistant (K1) strains of P. falciparum with IC₅₀ values of 0.8 μM and 1.7 μM, respectively. mdpi.com

Compound ClassLinkerTarget OrganismActivity Range (IC₅₀)Reference
4-Aminoquinoline-pyrimidine hybridsPiperazineP. falciparum (CQ-sensitive & resistant)< 1 µM nih.gov
2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamidePiperazineP. falciparum0.30 - 33.52 µM nih.gov
QP-11 (7-chloroquinoline-triazole conjugate)PiperazineP. falciparum (NF54 & K1 strains)0.8 µM & 1.7 µM mdpi.com
4-aminochloroquinoline-sulfonamidesPiperazineP. falciparum (FCR-3 strain)< 2 µM nih.gov

Anti-HIV Activity

Derivatives of the quinoline scaffold have also been explored for their potential as anti-HIV agents. researchgate.net Research into quinoline-based compounds has led to the synthesis and evaluation of molecules for their ability to inhibit HIV-1. mdpi.com While direct studies on this compound are part of a broader exploration, related structures have shown promise. For example, quinoline–1,2,3-triazole–anilines have been synthesized and evaluated in vitro against HIV-1 subtype B. mdpi.com The general strategy often involves designing inhibitors that target crucial viral enzymes, such as HIV-1 protease. Novel HIV-1 protease inhibitors have been designed with various ligands to enhance binding and efficacy against drug-resistant viral variants. mdpi.com Fluoroquinolones, a related class of compounds, have also demonstrated activity against viral infections, including HIV. researchgate.net

Antidiabetic Potential

Piperazine and quinoline derivatives have emerged as promising scaffolds for the development of new antidiabetic agents. nih.govresearchgate.net One of the primary therapeutic strategies for managing type 2 diabetes is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. researchgate.net Piperazinyl- and morpholinyl-quinoline derivatives have demonstrated a significant ability to inhibit metabolic enzymes, including α-glucosidase. nih.gov

A specific series of thiosemicarbazide-linked quinoline-piperazine derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. researchgate.net These compounds were identified as potential new agents for managing type 2 diabetes. researchgate.net Kinetic and molecular docking studies suggested that these compounds may bind to an allosteric site near the active site of the α-glucosidase enzyme, exerting their inhibitory effect through a combination of hydrophobic and polar interactions. researchgate.net

Compound ClassTarget EnzymeTherapeutic PotentialMechanism of Action
Piperazinyl-quinoline derivativesα-GlucosidaseType 2 DiabetesInhibition of carbohydrate digestion. nih.govresearchgate.net
Thiosemicarbazide-linked quinoline-piperazine derivativesα-GlucosidaseType 2 DiabetesBinds to an allosteric site of the enzyme. researchgate.net

Modulation of Neurological Targets

The this compound framework is a key component in the design of ligands for dopamine (B1211576) receptors, particularly with the goal of achieving selectivity for the D3 receptor subtype over the D2 subtype. mdpi.comacs.org This selectivity is highly sought after for treating neuropsychiatric disorders and Parkinson's disease, as D3-selective agents may offer therapeutic benefits with a reduced side-effect profile compared to non-selective D2/D3 agonists. nih.govmdpi.com

Numerous studies have focused on N-arylpiperazine derivatives, which can bind with high affinity and selectivity to the D3 receptor. mdpi.com For example, a series of racemic compounds, 19a and 19b , which feature an 8-hydroxy quinoline moiety attached to the piperazine ring, exhibited high affinity for both D2 and D3 receptors. nih.gov These compounds showed moderate preferential affinity for the D3 receptor, with D2/D3 selectivity ratios of 19.62 and 10.22, respectively. nih.gov The modification of the arylcarboxamide moiety in N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structures has been shown to strongly influence intrinsic activity at the D3 receptor. nih.gov Extensive structure-activity relationship (SAR) studies have led to the discovery of highly potent and selective D3 antagonists, with some compounds showing over 400-fold selectivity for D3 over the D2 receptor. nih.gov

CompoundD3 Ki (nM)D2 Ki (nM)D2/D3 Selectivity RatioKey Feature
12a 5.578615.45-methylquinoline-8-ol moiety. nih.gov
12b 3.714111.05-methylquinoline-8-ol moiety. nih.gov
19a 0.8115.919.68-hydroxy quinoline moiety. nih.gov
19b 1.3513.810.28-hydroxy quinoline moiety. nih.gov
6a 1.4-~500-fold3-thiophenephenyl N-phenylpiperazine analog. mdpi.com

The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating the symptoms of Alzheimer's disease. researchgate.net Piperazine-quinoline hybrids have been investigated as potential multi-target directed ligands (MTDLs) for Alzheimer's, targeting not only cholinesterases but also other factors like metal chelation and oxidative stress. researchgate.net

Recent studies have detailed the synthesis of piperazine-quinoline-based compounds that exhibit notable inhibitory activity against both AChE and butyrylcholinesterase (BuChE). researchgate.net Molecular docking studies suggest that the quinoline fragment can effectively bind to the peripheral anionic site (PAS) of AChE through π-π stacking interactions. researchgate.net In one study, a compound (95 ) containing a 4-chloroaniline (B138754) moiety and a 4-methoxybenzyl group displayed the most promising inhibitory activity against AChE with an IC₅₀ of 3.013 µM. researchgate.net Another compound (83 ) showed the highest BuChE inhibition with an IC₅₀ of 1.888 µM. researchgate.net These findings highlight the potential of the this compound scaffold in developing novel therapeutics for neurodegenerative disorders like Alzheimer's disease. nih.gov

Compound IDTarget EnzymeInhibitory Activity (IC₅₀)Key Feature
95 AChE3.013 µM4-chloroaniline and 4-methoxybenzyl groups. researchgate.net
95 BuChE3.144 µM4-chloroaniline and 4-methoxybenzyl groups. researchgate.net
83 BuChE1.888 µM2-methoxyaniline and 4-fluorobenzyl groups. researchgate.net

Serotonin (B10506) Antagonism

The this compound scaffold is a recognized pharmacophore in the development of serotonin receptor antagonists. nih.gov Derivatives of this structure have been investigated for their ability to interact with various serotonin (5-HT) receptor subtypes, including 5-HT1A and 5-HT3. nih.govnih.gov

In the pursuit of novel 5-HT1A antagonists, researchers identified a prototype compound, a quinolyl-piperazinyl piperidine (B6355638) analogue, that demonstrated potent and selective 5-HT1A antagonism. nih.gov Further studies on related structures, such as (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722), a novel 5-HT3 receptor antagonist, have shown potential antidepressant-like activity in rodent models. nih.govnih.gov This compound, with a pA2 value of 7.3, exhibited greater potency than the established 5-HT3 antagonist ondansetron (B39145) (pA2 of 6.9). nih.govnih.gov

Research has also explored a series of esters and amides of quinoline derivatives containing a basic azabicycloalkyl moiety for their affinity to 5-HT3 receptors. nih.gov Many of these compounds, particularly the esters, displayed significantly higher potency than ondansetron, with some showing a Ki value as low as 0.31 nM, indicating a strong binding affinity for the 5-HT3 receptor. nih.gov

Table 1: Serotonin Receptor Antagonist Activity of Selected Compounds
Compound ClassTarget ReceptorKey FindingsReference
Quinolyl-piperazinyl piperidines5-HT1AIdentified as potent and selective antagonists. nih.gov
(4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a)5-HT3Showed a pA2 value of 7.3, indicating higher potency than ondansetron. Exhibited antidepressant-like effects in animal models. nih.govnih.gov
Esters of 2-alkoxy-quinoline-4-carboxylic acid5-HT3Demonstrated high affinity with Ki values as low as 0.31 nM. nih.gov

Anti-Inflammatory and Analgesic Activities

Certain derivatives of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) have demonstrated significant anti-inflammatory and analgesic properties in both in-vitro and in-vivo experimental models. tbzmed.ac.irproquest.comproquest.com One particular compound, 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, referred to as compound 5, has been a focus of such investigations. tbzmed.ac.irproquest.comtbzmed.ac.ir

The anti-inflammatory activity of compound 5 was evaluated using the carrageenan-induced paw edema assay in mice. tbzmed.ac.irtbzmed.ac.ir The compound showed a notable percentage of edema inhibition at 1, 2, and 3 hours post-carrageenan administration (34%, 50%, and 64%, respectively). tbzmed.ac.irproquest.comtbzmed.ac.ir This effect was accompanied by a significant reduction in serum levels of nitric oxide (NO) and cyclooxygenase-2 (COX-2). tbzmed.ac.irproquest.comtbzmed.ac.ir

Suppression of Inflammatory Mediators

The anti-inflammatory effects of this compound derivatives are mediated through the suppression of key inflammatory mediators. tbzmed.ac.irproquest.com In studies using RAW 264.7 murine macrophage models, compound 5 demonstrated the highest inhibitory activity on lipopolysaccharide (LPS)-induced NO release among a series of tested derivatives. tbzmed.ac.irproquest.com

This inhibition of NO production was linked to the suppression of inducible nitric oxide synthase (iNOS) at both the protein and gene expression levels. proquest.comtbzmed.ac.ir Furthermore, compound 5 was found to significantly decrease the gene expression levels of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the inflammatory enzyme COX-2. proquest.comtbzmed.ac.ir The effect of compound 5 on the expression of TNF-α, COX-2, and IL-1β was observed to be comparable to that of the control drug, indomethacin. tbzmed.ac.ir

Table 2: Effect of Compound 5 on Inflammatory Mediators
Inflammatory MediatorEffect of Compound 5Experimental ModelReference
Nitric Oxide (NO)Inhibition of LPS-induced releaseRAW 264.7 macrophages tbzmed.ac.irproquest.com
Inducible Nitric Oxide Synthase (iNOS)Inhibition of protein and gene expressionRAW 264.7 macrophages proquest.comtbzmed.ac.ir
Cyclooxygenase-2 (COX-2)Decreased gene expression and serum levelsRAW 264.7 macrophages & Mouse models proquest.comtbzmed.ac.ir
Tumor Necrosis Factor-alpha (TNF-α)Decreased gene expressionRAW 264.7 macrophages proquest.comtbzmed.ac.ir
Interleukin-1beta (IL-1β)Decreased gene expressionRAW 264.7 macrophages proquest.comtbzmed.ac.ir
Interleukin-6 (IL-6)Decreased gene expressionRAW 264.7 macrophages proquest.com

Peripheral and Central Analgesic Effects

In addition to anti-inflammatory properties, compound 5 has exhibited both peripheral and central analgesic effects. tbzmed.ac.irproquest.comproquest.com The peripheral analgesic activity was assessed using the acetic acid-induced writhing test in mice. tbzmed.ac.ir Treatment with compound 5 resulted in a significant inhibition of abdominal writhing, with effects comparable to the standard analgesic drug diclofenac (B195802) sodium. tbzmed.ac.irproquest.comtbzmed.ac.ir

The central analgesic potential of compound 5 was evaluated using the hot-plate test in mice. tbzmed.ac.ir The compound demonstrated a rapid onset of action, with analgesic activity observed starting from 15 minutes post-administration and reaching its peak at 45 minutes. tbzmed.ac.irproquest.com The analgesic effect at its peak was significantly higher than that of tramadol (B15222) hydrochloride, suggesting a potent central analgesic mechanism. tbzmed.ac.irproquest.com

Table 3: Analgesic Activity of Compound 5
Analgesic EffectExperimental TestKey FindingsReference
PeripheralAcetic acid-induced writhing testSignificant inhibition of writhing, comparable to diclofenac sodium. tbzmed.ac.irproquest.com
CentralHot-plate testRapid onset (15 min), with peak effect at 45 min significantly higher than tramadol. tbzmed.ac.irproquest.com

Sirtuin Inhibition

The 7-chloro-4-(piperazin-1-yl)quinoline structure is also recognized as an important scaffold for the development of sirtuin inhibitors. nih.gov Sirtuins are a class of NAD+-dependent protein deacetylases that play crucial roles in regulating metabolism, stress responses, and aging processes. aging-us.com The development of small-molecule sirtuin modulators is an active area of research due to their potential as therapeutic targets for metabolic and age-related diseases. aging-us.com

While specific inhibitory data for this compound itself is emerging, related structures incorporating the 1-phenylpiperazine (B188723) skeleton have been identified as a new class of SIRT6 inhibitors. researchgate.net For instance, the compound 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) demonstrated an IC50 value of 4.93 μM against SIRT6 and showed high selectivity over other sirtuin isoforms (SIRT1-3) and histone deacetylases (HDAC1-11). researchgate.net In a mouse model of type 2 diabetes, this compound was shown to increase the level of the glucose transporter GLUT-1, leading to a reduction in blood glucose. researchgate.net This highlights the therapeutic potential of piperazine-containing compounds in targeting sirtuin pathways.

Mechanisms of Action and Molecular Interactions

Receptor and Enzyme Binding Affinity Studies

Derivatives of 4-piperazin-1-yl-quinoline have demonstrated significant binding affinities for a range of receptors and enzymes, which is central to their therapeutic activities.

Certain derivatives have been identified as potent dopamine (B1211576) D2/D3 receptor agonists. For instance, compounds incorporating an 8-hydroxy quinoline (B57606) moiety into the piperazine (B1678402) ring of a hybrid template have shown high affinity for these receptors. This has led to the identification of lead molecules with potent agonist properties in functional assays. nih.gov

In the realm of cancer research, some 4-aniline quinoline derivatives containing a phenylsulfonylurea moiety have been shown to possess dual inhibitory effects on phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). One of the most effective inhibitors from this series demonstrated IC50 values of 0.72 μM against PI3K and 2.62 μM against mTOR. nih.gov

Furthermore, in silico studies of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives predicted strong binding affinity to several key oncogenic proteins, including AXL, C-RAF, BCL-2, and LSD1, with induced fit docking scores comparable to or higher than control inhibitors. nih.govunipa.it Another study on a novel piperazine-containing compound, LQFM018, which is a derivative of a clozapine (B1669256) analogue, showed affinity for the dopamine D4 receptor with a Ki of 0.26 μM. researchgate.net

Compound/Derivative ClassTarget Receptor/EnzymeBinding Affinity/Inhibitory Concentration (IC50/Ki)
4-Aniline quinoline with phenylsulfonylureaPI3K0.72 μM
4-Aniline quinoline with phenylsulfonylureamTOR2.62 μM
LQFM018Dopamine D4 Receptor0.26 μM (Ki)

Interference with Essential Biological Processes in Pathogens and Cancer Cells

The this compound scaffold is a key component in molecules that interfere with critical biological processes in both pathogenic microorganisms and cancer cells.

In oncology, these derivatives exhibit potent antiproliferative and cytotoxic effects across a variety of cancer cell lines. For example, a series of aminated quinolinequinones linked to piperazine analogs were identified as potent inhibitors of cancer cell growth. nih.gov The compound QQ1 from this series was particularly effective against the ACHN renal cancer cell line, with an IC50 value of 1.5 ± 0.16 μM, and was found to inhibit cell proliferation via cell cycle arrest. nih.gov Another study on a novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), demonstrated cytotoxic activity against several cancer cell lines with IC50 values of 3.3 µg/mL for HepG2 (hepatocellular carcinoma), 23 µg/mL for HCT-116 (colon carcinoma), 3.1 µg/mL for MCF-7 (breast cancer), and 9.96 µg/mL for A549 (lung cancer). mdpi.com The mechanism of action for BAPPN was linked to the upregulation of apoptotic proteins caspase-3 and p53, and the downregulation of proliferative proteins. mdpi.comnih.gov Some 5-methyl-5H-indolo[2,3-b]quinoline derivatives are also known to bind to DNA and act as topoisomerase II inhibitors. mdpi.comnih.gov

Beyond cancer, certain this compound derivatives have shown potential as antifungal agents. A study on 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which can be considered isosteric relatives of quinolines, revealed antifungal activity against Candida albicans. nih.gov

CompoundCancer Cell LineIC50 Value
QQ1ACHN (Renal)1.5 ± 0.16 μM
BAPPNHepG2 (Liver)3.3 µg/mL
BAPPNHCT-116 (Colon)23 µg/mL
BAPPNMCF-7 (Breast)3.1 µg/mL
BAPPNA549 (Lung)9.96 µg/mL

Targeting Specific Molecular Pathways (e.g., Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2))

A significant mechanism of action for some this compound derivatives is the targeted inhibition of specific molecular pathways implicated in disease progression, notably the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, which is crucial for angiogenesis. mdpi.com

A study focused on the synthesis of novel 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives identified a potent VEGFR-2 inhibitor. The most active compound, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q), exhibited an IC50 of 1.38 μM against VEGFR-2, which was comparable to the standard drug sorafenib (B1663141) (0.33 μM). researchgate.net Docking studies confirmed that this compound has a binding mode similar to that of other VEGFR-2 inhibitors. researchgate.net

Another derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), was found to significantly reduce the secretion of vascular endothelial growth factor (VEGF) protein in cancer cell lines, further highlighting the role of this class of compounds in modulating angiogenesis pathways. mdpi.comnih.gov

Effects on Cellular Membrane Integrity

Certain derivatives of this compound have been shown to exert their cytotoxic effects by compromising the integrity of cellular membranes.

The novel derivative 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) was observed to induce significant ultrastructural changes in cancer cells. These changes included alterations to both the cellular and nuclear membranes, such as the vanishing of membrane blebbing and microvilli, cytoplasmic condensation, and a shrunken nucleus with more condensed chromatin. mdpi.comnih.gov These morphological changes are indicative of induced cell injury and death. nih.gov

Interaction with Metal Ions and Resultant Therapeutic Efficacy

The ability of the quinoline scaffold to chelate metal ions has been exploited to enhance the therapeutic efficacy of this compound derivatives. Quinolones, a related class of compounds, are known to bind metal ions through their carboxylic acid and carbonyl oxygen atoms, and in some cases, through the piperazinyl ring. nih.gov

This property has been leveraged in the design of bifunctional molecules. For example, by attaching an iron-binding 8-hydroxy quinoline moiety to the piperazine ring of dopamine D2/D3 agonist templates, researchers have developed compounds that can chelate iron. nih.gov The rationale behind this approach is to reduce oxidative stress in neurodegenerative diseases like Parkinson's, where iron dysregulation plays a role. nih.gov Complexation studies with one of the lead molecules from this research demonstrated efficient chelation with iron and potent antioxidant activity. nih.gov

Computational and Theoretical Studies on 4 Piperazin 1 Yl Quinoline Derivatives

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand and its target protein at the atomic level. For 4-piperazin-1-yl-quinoline derivatives, docking studies have been crucial in identifying potential biological targets and elucidating binding modes.

In the quest for new anticancer agents, a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives were investigated. nih.gov In silico induced fit docking (IFD) studies predicted that these compounds could strongly bind to key oncogenic proteins involved in the progression of renal cell carcinoma (RCC). nih.gov These computational predictions provided a rationale for their observed potent antiproliferative effects against the UO-31 renal cancer cell line. nih.gov

Similarly, docking studies on other quinoline (B57606) derivatives have identified stable ligand-protein complexes. For instance, newly designed quinoline derivatives have been shown to form hydrogen bonds and π-interactions with highly conserved amino acids like His41, His164, and Glu166 in the Mpro enzyme of SARS-CoV-2. nih.gov Another study focusing on quinazolinone derivatives, which share structural similarities, revealed that these compounds could act as DNA intercalating agents by forming hydrogen bonds with nucleotides such as DG 13 and DC 12. derpharmachemica.com

The binding energies calculated from docking studies provide a quantitative measure of the affinity between the ligand and the target. For a series of novel quinoline and pyridine (B92270) derivatives targeting Aurora A kinase, the minimum binding energies ranged from -6.29 to -8.20 kJ/mol. Specifically, certain ligands demonstrated strong interactions, with binding energies of -7.73, -7.64, and -7.31 kJ/mol, indicating a high affinity for the active site.

These investigations underscore the power of molecular docking to screen virtual libraries of compounds, prioritize candidates for synthesis, and provide a foundational understanding of the structure-activity relationships that govern the therapeutic potential of this compound derivatives.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic behavior of ligand-target complexes over time, complementing the static picture provided by molecular docking. These simulations evaluate the stability and conformational changes of the complex under physiological conditions.

For 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives, MD studies supported the findings from molecular docking, providing further insights into their mechanisms of action as potential anticancer agents. nih.gov The simulations confirmed the stability of the predicted binding poses within the target oncogenic proteins. nih.gov

In studies of other quinoline derivatives targeting the SARS-CoV-2 Mpro enzyme, MD simulations were performed on the most promising compound and a reference drug. nih.gov The analysis of conformational stability, residue flexibility (RMSF), compactness (SASA), and hydrogen bonding patterns revealed that the complex formed by the quinoline derivative was comparably stable to the complex with the reference drug. nih.gov The consistent formation of intermolecular hydrogen bonds with key residues like Glu166 and Gln189 throughout the simulation validated the strong interaction predicted by docking. nih.gov

MD simulations have also been employed to evaluate the binding stability of antimalarial compounds with human serum albumin (HSA). mdpi.com Using the Desmond module, simulations were run for 100 ns to understand the interaction dynamics, which is crucial for the pharmacokinetic profile of a drug. mdpi.com Similarly, simulations on piperazine-1,3,4-oxadiazole-quinoline hybrids targeting GABA-A receptors were used to confirm the stability of the compounds at the active site, reinforcing in vivo screening results for potential antiepileptic agents. nih.gov These studies collectively demonstrate that MD simulations are a vital tool for validating docking results and assessing the temporal stability of ligand-receptor interactions for quinoline-based compounds.

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The success of a drug candidate is highly dependent on its pharmacokinetic and safety profiles. In silico ADMET prediction allows for the early assessment of these properties, helping to filter out compounds that are likely to fail in later stages of drug development.

For a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives, ADMET and drug-likeness profiles were evaluated computationally before their synthesis. nih.govunipa.it The results were promising, with all compounds predicted to be highly absorbed in the gastrointestinal tract via passive mechanisms. unipa.it This was supported by the calculated Caco-2 cell permeability, a key indicator of gut-blood barrier penetration. unipa.it Furthermore, these piperazinyl-quinolines exhibited a favorable balance between lipophilicity and hydrophilicity and were not predicted to be substrates of the P-glycoprotein (P-gp) efflux pump, which is often responsible for poor bioavailability and drug resistance. unipa.it The compounds also showed good adherence to various drug-likeness rules, including those of Lipinski, Ghose, and Veber, with none showing more than one violation. nih.govunipa.it

The BOILED-Egg graphical model, a common tool for visualizing ADMET properties, indicated that these derivatives are expected to be passively absorbed in the intestine without passing the blood-brain barrier, and are not P-gp substrates. nih.gov Similar in silico ADME predictions for other piperazine (B1678402) and quinoline conjugates have been used to determine their pharmacokinetic profiles, reinforcing the findings from in vivo studies. nih.govresearchgate.net Toxicity predictions for certain quinoline derivatives have also confirmed them to be less toxic than reference drugs, further supporting their potential as therapeutic agents. nih.gov

Predicted ADMET Properties of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile Derivatives nih.govunipa.it
PropertyPredictionSignificance
Gastrointestinal AbsorptionHigh (passive mechanism)Good potential for oral bioavailability.
Caco-2 PermeabilityHighIndicates effective penetration of the gut-blood barrier.
P-gp SubstrateNoLower risk of active efflux and drug resistance.
Blood-Brain Barrier PermeationNoReduced potential for CNS side effects.
Drug-Likeness (Lipinski, etc.)Compliant (≤1 violation)Favorable physicochemical properties for a drug candidate.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable information on electronic properties such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them (ΔE), which are crucial for understanding molecular reactivity and stability.

DFT calculations have been widely applied to quinoline derivatives to determine their structural, electronic, and energetic parameters. mdpi.comresearchgate.net For instance, the HOMO-LUMO energy gaps for a series of novel quinoline derivatives were estimated at the B3LYP/6-311G(d,p) level of theory. researchgate.net The energy gap is an indicator of chemical reactivity; a smaller gap suggests that a molecule is more reactive and less kinetically stable. researchgate.net In one study, a specific derivative was identified as the "softest molecule" due to its low energy gap (0.130 eV), indicating it may be the strongest electron acceptor. researchgate.net

These calculations also allow for the determination of other quantum chemical descriptors like ionization potential, electron affinity, electronegativity, chemical potential, and global hardness and softness. rsc.orgsemanticscholar.org These properties are essential for describing the electronic structure of synthesized compounds. nih.gov For example, in a study of disubstituted quinoline-carbazole compounds, DFT was used to analyze the structure-property relationship, revealing how modifications to the structure impacted chemical stability and electronic characteristics. semanticscholar.org The results showed that certain designed derivatives had reduced hardness values and lower chemical potential, indicating decreased chemical stability compared to the parent compound. semanticscholar.org This information is vital for tuning the electronic properties of molecules for specific applications, such as in optoelectronics. semanticscholar.org

Quantum Chemical Properties of a Quinoline Derivative (Compound E) researchgate.net
ParameterCalculated Value (eV)Interpretation
HOMO Energy-0.218Energy of the highest occupied molecular orbital.
LUMO Energy-0.088Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE)0.130Smallest gap, indicating highest chemical reactivity.
Molecular Hardness (η)0.065Lowest hardness, indicating it is the "softest" molecule.
Electron Affinity (EA)0.09Suggests it would be the best acceptor of electrons.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.com By correlating molecular descriptors (physicochemical properties) with activity, QSAR models can predict the efficacy of new, unsynthesized compounds, thereby guiding rational drug design. jocpr.comyoutube.com

QSAR studies have been performed on various series of piperazine and quinoline derivatives to identify the key structural features that influence their therapeutic activity. mdpi.comwalisongo.ac.id For a series of piperazine derivatives investigated as mTORC1 inhibitors, QSAR models were developed using descriptors calculated through DFT methods. mdpi.com The results revealed that properties such as the LUMO energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), and aqueous solubility (Log S) were significantly correlated with the biological inhibitory activity. mdpi.com The developed models showed good predictive power, enabling the selection of new candidate compounds with potentially high activity. mdpi.com

In another study on 1,8-naphthalimide-4-aminoquinoline derivatives as antimalarial agents, QSAR analysis was used to establish a quantitative link between structure and activity based on IC50 values. walisongo.ac.id The descriptors used in this analysis included dipole moment, atomic net charge, HOMO/LUMO energies, and lipophilicity (log P). walisongo.ac.id Such models are crucial for screening large chemical libraries and prioritizing molecules with a higher probability of therapeutic success. jocpr.com The ultimate goal of QSAR is to facilitate the design of novel therapeutic agents with improved efficacy and reduced side effects by understanding how structural modifications influence a compound's interaction with its biological target. jocpr.com

Drug Design and Development Strategies Utilizing the 4 Piperazin 1 Yl Quinoline Scaffold

Rational Drug Design Approaches

Rational drug design for compounds containing the 4-piperazin-1-yl-quinoline scaffold heavily relies on a combination of computational and synthetic strategies to create molecules with desired therapeutic effects. A primary approach involves in silico evaluation to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and drug-likeness of newly designed derivatives before their synthesis. unipa.itnih.gov This preliminary screening helps to filter out compounds with potentially poor pharmacokinetic profiles, saving time and resources. For instance, in the development of novel anticancer agents, newly designed 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives were first assessed computationally to ensure they possessed favorable ADMET characteristics and did not violate established rules for drug-likeness, such as Lipinski's rule of five. unipa.itnih.gov

Structure-based drug design is another cornerstone, utilizing molecular docking and molecular dynamics (MD) studies to understand the potential interactions between the designed compounds and their biological targets. nih.gov By simulating the binding of 4-piperazinylquinoline derivatives to key oncogenic proteins, researchers can gain insights into the putative mechanisms of action and predict the binding affinity. nih.gov This computational analysis guides the rational synthesis of compounds expected to have strong interactions with their targets. For example, induced fit docking (IFD) and MD studies have been used to predict how certain 4-piperazinylquinoline compounds bind to key proteins involved in the progression of renal cell carcinoma. nih.gov

The design process also incorporates established pharmacophoric fragments known for their biological activity. The quinoline (B57606) and piperazine (B1678402) moieties themselves are considered promising pharmacophores for developing effective drugs, particularly in oncology. unipa.itnih.gov The synthesis strategy is often planned based on these computational insights, with multi-step reactions designed to build the quinoline core, introduce the piperazine linker at the C4 position, and finally add various substituted moieties to the terminal piperazine nitrogen to explore the structure-activity relationship (SAR). unipa.itnih.gov

Lead Compound Identification and Optimization

Lead identification is the process of finding a chemical compound that shows a desired biological activity and can serve as a starting point for drug development. slideshare.netdanaher.com Once a lead compound containing the this compound scaffold is identified, lead optimization is undertaken to enhance its properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing toxicity. danaher.comcriver.com

A key part of this process is the detailed investigation of structure-activity relationships (SAR). This involves synthesizing a series of analogs of the lead compound and evaluating how systematic changes in their chemical structure affect their biological activity. mdpi.comnih.gov For example, in the development of inhibitors for the platelet-derived growth factor (PDGF) receptor, SAR investigations on a 4-piperazin-1-yl-quinazoline template focused on modifications in the arylamine segment, the C-7 appendage of the quinazoline (B50416) ring, and the thiourea (B124793) moiety attached to the piperazine. nih.gov

An example of a lead compound is QP-11, a piperazine-linked 7-chloroquinoline-triazole conjugate identified as a potent antiplasmodial agent. mdpi.com After its initial identification, further enhancements in its efficacy were explored through detailed SAR analysis against P. falciparum strains. mdpi.com This optimization process aims to produce a preclinical candidate with improved characteristics. danaher.comcriver.com

The optimization cycle typically involves designing new analogs, synthesizing them, and testing their biological activity and ADMET properties, with the results feeding back into the design of the next generation of compounds. danaher.com

Table 1: Example of Lead Optimization through SAR Studies

This table illustrates hypothetical optimization steps based on common strategies for a lead compound.

Compound Modification from Lead Potency (IC₅₀) Selectivity Rationale for Modification
Lead Compound A N/A 1.5 µM 10-fold vs. related targets Initial hit from screening.
Analog A-1 Addition of a methoxy (B1213986) group to the terminal phenyl ring 0.8 µM 15-fold To explore electronic effects on the aromatic ring.
Analog A-2 Replacement of the terminal phenyl ring with a pyridine (B92270) ring 2.5 µM 5-fold To improve solubility and alter hydrogen bonding potential.
Analog A-3 Introduction of a fluorine atom to the quinoline ring at C-6 0.5 µM 50-fold To enhance binding affinity and metabolic stability.

| Optimized Lead | Combination of modifications from A-1 and A-3 | 0.1 µM | 100-fold | To combine beneficial structural changes for improved potency and selectivity. |

Molecular Hybridization in Drug Discovery

Molecular hybridization is an innovative drug design strategy that involves combining two or more different pharmacophoric units into a single molecule. nih.gov The goal is to create a new hybrid chemical entity with enhanced biological activity or a dual mode of action compared to the individual parent molecules. unipa.itnih.gov The this compound scaffold is frequently used in this approach due to its synthetic tractability and proven biological relevance. nih.gov

This strategy has been successfully applied in the search for new anticancer and antimicrobial agents. unipa.itnih.gov For instance, researchers have developed hybrid compounds by combining the quinoline and piperazine moieties with a benzoylamino group. unipa.itnih.gov In one study, a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds were synthesized as potential anticancer agents, demonstrating potent activity against renal cell carcinoma lines. unipa.itnih.gov Similarly, a series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were created using the same hybridization concept, resulting in a compound with potent and selective activity against Staphylococcus aureus. nih.gov

Another application of this strategy is the development of 4-piperazinylquinoline derivatives based on a urea (B33335)/thiourea scaffold. researchgate.net By designing and synthesizing these hybrids, researchers have identified compounds with significantly improved antiproliferative activity against human breast tumor cell lines. researchgate.net The design of these molecules often incorporates a hydrophobic aromatic side chain, which, together with the core pharmacophoric framework, enhances the desired biological effect. nih.gov This structural synergy offers a promising pathway for developing more potent therapeutic agents. nih.govnih.gov

Table 2: Examples of Hybrid Compounds Based on the this compound Scaffold

Hybrid Compound Series Combined Pharmacophores Target/Activity Reference
4-(4-Benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitriles Quinoline, Piperazine, Benzoylamino Anticancer (Renal Cell Carcinoma) unipa.itnih.gov
6,7-Dimethoxy-4-piperazinylquinoline-3-carbonitriles Quinoline, Piperazine, Benzoylamino Antibacterial (S. aureus) nih.gov
4-Piperazinylquinoline derived ureas/thioureas Quinoline, Piperazine, Urea/Thiourea Anticancer (Breast Cancer) researchgate.net

Repurposing of this compound Based Compounds

Drug repurposing, or repositioning, is a strategy that involves identifying new therapeutic uses for existing or failed drugs. This approach can significantly reduce the time and cost of drug development. The 4-aminoquinoline (B48711) scaffold, the core of which is structurally related to this compound, provides a clear example of this concept. Chloroquine (B1663885), a well-known antimalarial drug featuring the 4-aminoquinoline scaffold, has been investigated for new applications, including as an anticancer agent. researchgate.net

Building on this repurposing concept, medicinal chemists have used the 4-aminoquinoline scaffold as a starting point to design novel derivatives with improved therapeutic properties for the new indication. researchgate.net In an effort to enhance anti-breast cancer activity, a new series of 4-piperazinylquinoline derivatives were designed and synthesized using a pharmacophore hybrid approach. researchgate.net This work leverages the known biological activities of the parent scaffold while modifying it to optimize its efficacy against cancer cells. One resulting compound, a 4-(7-chloro-quinolin-4-yl)-piperazine-1-carbothioic acid derivative, showed significantly higher cell-killing activity on cancer cells compared to non-cancer cells, highlighting its potential as a lead for an effective and safer anticancer drug. researchgate.net

This strategy demonstrates that scaffolds from established drugs can be systematically modified and optimized for entirely new therapeutic areas, providing a valuable shortcut in the drug discovery pipeline.

Future Perspectives and Research Directions for 4 Piperazin 1 Yl Quinoline

Exploration of Novel Biological Activities and Therapeutic Applications

The 4-piperazin-1-yl-quinoline framework has been successfully leveraged to develop agents with a wide range of therapeutic properties, primarily focusing on anticancer, antimalarial, and neuroprotective activities. However, the structural versatility of this scaffold presents a compelling case for expanding its investigation into new therapeutic frontiers.

Future research will concentrate on diversifying the biological targets of these compounds. The concept of creating multi-target directed ligands (MTDLs) is particularly promising, where a single molecule is designed to interact with multiple targets associated with a complex disease, potentially leading to enhanced efficacy and reduced potential for drug resistance.

Key areas for future exploration include:

Infectious Diseases: Beyond its established antimalarial potential, the scaffold could be explored for activity against other pathogens, including a broader range of parasites, bacteria (particularly drug-resistant strains), fungi, and viruses. For instance, certain derivatives have already shown potential as respiratory syncytial virus (RSV) fusion inhibitors.

Neurodegenerative Diseases: Building on initial findings of dopamine (B1211576) D2/D3 receptor agonism and iron chelation for Parkinson's disease, research could expand to other neurodegenerative conditions like Alzheimer's disease by targeting pathways involved in neuroinflammation and protein aggregation.

Inflammatory Disorders: The role of various cellular signaling pathways in inflammation presents an opportunity to evaluate this compound derivatives as potential modulators of inflammatory responses in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Metabolic Diseases: Investigating the effect of these compounds on metabolic enzymes and receptors could open avenues for developing treatments for diseases like diabetes and obesity.

Table 1: Overview of Currently Investigated Biological Activities of this compound Derivatives

Therapeutic Area Specific Activity / Target Key Findings
Oncology Antiproliferative, Anticancer Potent activity against various cancer cell lines, including renal (UO-31) and breast cancer (MCF-7).
Kinase Inhibition (e.g., VEGFR-2) Certain hybrids show promising inhibitory activity against kinases involved in angiogenesis.
Infectious Diseases Antimalarial Active against both chloroquine-sensitive and resistant strains of P. falciparum.
Antitubercular Novel hybrids exhibit significant inhibitory activity against MDR-TB pathogens.
Antibacterial Activity demonstrated against Gram-positive bacteria like S. aureus.
Neurology / CNS Dopamine D2/D3 Agonism Potential therapeutic application for symptomatic relief in Parkinson's Disease.
Iron Chelation / Neuroprotection Bifunctional compounds show potential to reduce oxidative stress in the brain.

Development of Advanced Synthetic Routes and Methodologies

The synthesis of this compound derivatives traditionally involves a multi-step process, beginning with the construction of the quinoline (B57606) core, followed by the introduction of the piperazine (B1678402) moiety. While effective, future research will focus on developing more advanced, efficient, and sustainable synthetic strategies.

A significant future direction is the adoption and optimization of green chemistry principles. This involves the use of environmentally benign solvents like water and ethanol (B145695), the development of reusable nanocatalysts (e.g., magnetic iron oxide nanoparticles), and the application of energy-efficient techniques such as microwave-assisted synthesis. These approaches aim to reduce waste, minimize the use of hazardous reagents, and lower energy consumption, making the synthesis process more economical and environmentally friendly.

Key future developments in synthetic methodologies include:

One-Pot and Multicomponent Reactions: Designing synthetic pathways where multiple chemical transformations occur in a single reaction vessel without isolating intermediates can significantly improve efficiency, reduce waste, and save time.

Combinatorial Chemistry and High-Throughput Synthesis: To rapidly generate large libraries of diverse this compound analogs for biological screening, the development of automated and high-throughput synthetic platforms is essential. This will accelerate the discovery of new lead compounds.

Late-Stage Functionalization: Developing methods to selectively modify the quinoline or piperazine rings in the final steps of the synthesis will allow for the rapid creation of a wide range of derivatives from a common intermediate, facilitating structure-activity relationship (SAR) studies.

Table 2: Comparison of Traditional vs. Advanced Synthetic Approaches

Feature Traditional Synthesis Future Advanced Synthesis
Efficiency Multi-step, often with purification of intermediates. One-pot, multicomponent reactions to reduce steps.
Sustainability Often uses hazardous solvents and stoichiometric reagents. Employs green solvents, reusable catalysts, and energy-efficient methods (e.g., microwaves).
Scalability Can be challenging and costly to scale up. Designed for better scalability and industrial applicability.
Diversity Generation Linear synthesis can be slow for creating diverse libraries. Utilizes combinatorial and late-stage functionalization for rapid library generation.

In-Depth Mechanistic Elucidation and Target Validation

Understanding precisely how this compound derivatives exert their biological effects at the molecular level is crucial for their rational design and optimization. Currently, much of the mechanistic insight is derived from in silico computational methods, such as molecular docking and molecular dynamics simulations. These studies are invaluable for generating hypotheses about potential biological targets.

For example, in the context of cancer, these compounds are predicted to bind to key oncogenic proteins like VEGFR-2 and c-Kit tyrosine kinase. In antibacterial research, potential targets in S. aureus have been identified as tyrosyl-tRNA synthetase and DNA gyrase B. For antimalarial action, the cysteine protease Falcipain-2 has been proposed as a target.

While computational predictions are a vital starting point, the future of this field depends on rigorous experimental validation of these proposed targets. A critical research direction will be to move beyond computational models to biochemical and cell-based assays. This includes:

Enzymatic Assays: Directly testing the inhibitory activity of compounds against purified target enzymes (e.g., kinases, proteases) to confirm the predictions from docking studies.

Biophysical Techniques: Using methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of the compound-target interaction.

Cellular Target Engagement Assays: Employing techniques such as cellular thermal shift assays (CETSA) to confirm that the compound binds to its intended target within a cellular environment.

Structural Biology: Obtaining X-ray crystal structures or cryo-EM images of the compounds bound to their target proteins to visualize the precise molecular interactions, which is invaluable for structure-based drug design.

Omics Approaches: Utilizing proteomics and transcriptomics to identify the downstream signaling pathways affected by the compound, providing a broader understanding of its mechanism of action and potential off-target effects.

Preclinical and Clinical Translation Potential of Lead Compounds

Translating a promising compound from the laboratory to the clinic is a long and complex process that requires a thorough evaluation of its pharmacokinetic and safety profiles. Currently, the preclinical assessment of many this compound derivatives relies heavily on in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. These computational tools provide early estimates of a compound's drug-like properties, such as oral bioavailability and adherence to Lipinski's Rule of Five.

While these predictions are useful for initial screening, a significant future research direction must be the comprehensive experimental evaluation of lead compounds. Promising candidates need to be subjected to a battery of preclinical tests to build a robust data package suitable for regulatory submission for clinical trials.

The necessary progression of preclinical studies includes:

In Vitro ADME/DMPK Assays: Moving beyond predictions to conduct experimental assays to determine key parameters such as metabolic stability in liver microsomes, plasma protein binding, and potential for drug-drug interactions through cytochrome P450 (CYP) inhibition.

In Vivo Pharmacokinetic (PK) Studies: Administering lead compounds to animal models (e.g., rodents, non-rodents) to determine crucial PK parameters like half-life, clearance, volume of distribution, and oral bioavailability. As has been noted in some studies, poor oral bioavailability can be a significant hurdle to overcome.

Efficacy in Animal Models: Demonstrating the therapeutic effect of the compounds in relevant animal models of disease, such as xenograft models for cancer or infection models for infectious diseases.

Toxicology and Safety Pharmacology: Conducting comprehensive safety studies to identify any potential toxicities. This includes acute and repeat-dose toxicity studies, as well as safety pharmacology assessments to evaluate effects on the cardiovascular, respiratory, and central nervous systems.

Formulation Development: Developing stable and effective formulations for the intended route of administration to ensure consistent drug delivery and performance in clinical settings.

Application in Targeted Drug Delivery Systems

A forward-looking perspective for the this compound scaffold involves its integration into advanced drug delivery systems to enhance therapeutic efficacy and minimize side effects. While much of the current research focuses on the intrinsic activity of these molecules as standalone agents, their unique structure and ability to bind to specific biological targets make them suitable for use in targeted delivery strategies.

Future research in this area could explore two main avenues: the development of prodrugs and the use of these molecules as targeting ligands for nanocarriers.

Prodrug Development: The this compound core can be chemically modified to create an inactive prodrug . This prodrug would be designed to be stable in circulation but would be converted to the active therapeutic agent by specific enzymes or conditions prevalent at the target site (e.g., in a tumor microenvironment or within an infected cell). This approach can improve solubility, increase bioavailability, and reduce off-target toxicity.

Nanoparticle-Based Drug Delivery: The scaffold could be used as a targeting ligand by conjugating it to the surface of nanocarriers, such as liposomes, polymers, or gold nanoparticles. If a this compound derivative has a high affinity for a receptor that is overexpressed on cancer cells, these functionalized nanoparticles could be used to specifically deliver a potent, encapsulated chemotherapeutic agent directly to the tumor, sparing healthy tissues. This strategy combines the targeting ability of the quinoline derivative with the drug-carrying capacity of the nanoparticle.

These approaches represent a shift from using the molecule as the sole therapeutic agent to employing it as a key component in a more complex, multi-functional therapeutic system, opening up new possibilities for precision medicine.

Q & A

Q. What are the standard synthetic routes for 4-Piperazin-1-yl-quinoline derivatives?

The most common method involves nucleophilic substitution of 4,7-dichloroquinoline with excess piperazine in 2-propanol under reflux. After cooling, the crude product is purified via recrystallization to remove impurities (e.g., residual 4,5-dichloroquinoline). Typical yields range from 70–85%, with characterization by 1H^1H-NMR (e.g., δ 8.68 ppm for quinoline protons) and melting point analysis (112–114°C) .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • NMR spectroscopy : Proton signals for the quinoline core (e.g., δ 8.68 ppm) and piperazine protons (δ 2.93–3.12 ppm) confirm substitution .
  • X-ray crystallography : Single-crystal studies reveal hydrogen-bonded chains (N–H⋯N interactions) and non-merohedral twinning, resolved using refinement tools in SHELXL .

Q. What in vitro assays evaluate the anti-inflammatory activity of this compound derivatives?

  • Nitric oxide (NO) inhibition : Tested in lipopolysaccharide (LPS)-stimulated macrophages to measure cytokine suppression.
  • In vivo models : Carrageenan-induced paw edema in rodents assesses peripheral anti-inflammatory effects, with dose-dependent inhibition (e.g., 30–50 mg/kg) .

Q. How does the piperazine moiety influence pharmacological activity?

Piperazine enhances solubility and receptor binding via hydrogen bonding and conformational flexibility. For example, it improves dopamine D3 receptor selectivity in quinoline-piperazine hybrids by optimizing steric and electronic interactions .

Advanced Research Questions

Q. How can non-merohedral twinning in X-ray crystallography of this compound be resolved?

  • Use SHELXL refinement with twin laws (e.g., components 0.622/0.378) and isotropic refinement of N–H hydrogen atoms.
  • Validate using OLEX2 for structure solution and analysis, which integrates twinning detection and hydrogen-bond network visualization .

Q. What strategies optimize the synthesis of this compound derivatives for selective receptor binding?

  • Structure-activity relationship (SAR) : Introduce substituents at the quinoline 7-position (e.g., Cl, CF3_3) to enhance affinity. For dopamine D3 receptors, arylpiperazine extensions (e.g., 4-phenylpiperazine) improve selectivity over D2 receptors by 100-fold .
  • Parallel synthesis : Use Mannich reactions or reductive amination to generate diverse libraries, followed by high-throughput screening .

Q. How to address discrepancies in biological activity data across derivatives?

  • Dose-response analysis : Confirm activity trends using multiple concentrations (e.g., IC50_{50} values).
  • Metabolic stability assays : Test liver microsome stability to rule out false negatives due to rapid degradation .

Q. What computational methods support structural optimization of this compound derivatives?

  • Molecular docking : Use AutoDock or Schrödinger Suite to predict binding modes in target proteins (e.g., malaria PfATP4 or dopamine receptors).
  • DFT calculations : Analyze electron distribution in the quinoline ring to guide electrophilic substitution .

Methodological Considerations

  • Crystallography : For complex twins, combine SHELXD (phase determination) with SHELXE (density modification) .
  • Biological assays : Include positive controls (e.g., indomethacin for anti-inflammatory assays) and validate via Western blot for protein targets .
  • Synthetic purity : Monitor reactions by TLC and use preparative HPLC for challenging separations (e.g., regioisomers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Piperazin-1-yl-quinoline
Reactant of Route 2
Reactant of Route 2
4-Piperazin-1-yl-quinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.